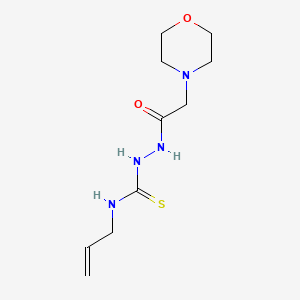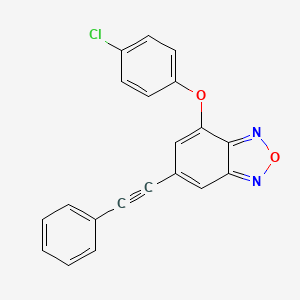
2-(morpholin-4-ylacetyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(MORPHOLIN-4-YL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE is a complex organic compound that features a morpholine ring, a prop-2-en-1-yl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE typically involves the reaction of morpholine with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLIN-4-YL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the prop-2-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-(MORPHOLIN-4-YL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(MORPHOLIN-4-YL)-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-MORPHOLIN-4-YL-7-PHENYL-4H-CHROMEN-4-ONE: A compound with a similar morpholine ring but different functional groups.
5-[[4-[[MORPHOLIN-2-YL]METHYLAMINO]-5-(TRIFLUOROMETHYL)-2-PYRIDYL]AMINO]PYRAZINE-2-CARBONITRILE: Another compound featuring a morpholine ring with different substituents.
Properties
Molecular Formula |
C10H18N4O2S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-[(2-morpholin-4-ylacetyl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H18N4O2S/c1-2-3-11-10(17)13-12-9(15)8-14-4-6-16-7-5-14/h2H,1,3-8H2,(H,12,15)(H2,11,13,17) |
InChI Key |
QXMBUWASQQTBSB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC(=O)CN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [4-(3-amino-1-{4-[(2-chlorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11041700.png)
![2,4-diamino-8-hydroxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11041706.png)
![1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B11041710.png)
![8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11041714.png)

![ethyl 3-{2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate](/img/structure/B11041726.png)
![4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11041734.png)
![4-(2-methoxy-5-methylphenyl)-2',5,7a'-trimethyl-3a',4',5',6',7',7a'-hexahydro-2H-spiro[cyclohex-5-ene-1,3'-indol]-2-one](/img/structure/B11041735.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(2-methylphenyl)prop-2-enamide](/img/structure/B11041741.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11041744.png)

![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide](/img/structure/B11041758.png)
![4-(4-fluorophenyl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11041766.png)
![6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041776.png)
